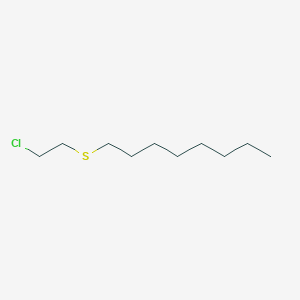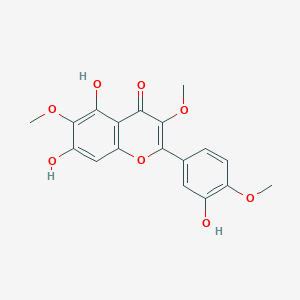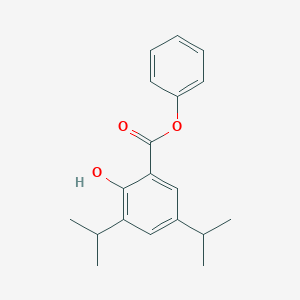
Phenyl 3,5-diisopropylsalicylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 3,5-diisopropylsalicylate, commonly known as DPIPS, is a chemical compound that has gained significant attention in the field of scientific research. DPIPS is a salicylate derivative that has been synthesized and studied for its potential applications in various fields, including biomedical research.
Wissenschaftliche Forschungsanwendungen
DPIPS has been studied for its potential applications in various fields of scientific research. One of the primary applications of DPIPS is as a fluorescent probe for the detection of amyloid beta (Aβ) fibrils, which are associated with Alzheimer's disease. DPIPS has been shown to bind to Aβ fibrils and emit a strong fluorescent signal, making it a promising tool for the early detection and diagnosis of Alzheimer's disease.
DPIPS has also been studied for its potential applications in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
Wirkmechanismus
The mechanism of action of DPIPS is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through non-covalent interactions, such as hydrogen bonding and van der Waals forces. This interaction may result in changes in the conformation and function of the biomolecules, leading to the observed biological effects of DPIPS.
Biochemische Und Physiologische Effekte
DPIPS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This anti-inflammatory effect may be beneficial in the treatment of inflammatory diseases, such as arthritis.
DPIPS has also been shown to have antioxidant properties, which may be beneficial in the prevention and treatment of oxidative stress-related diseases, such as cardiovascular disease and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of DPIPS is its high solubility in organic solvents, which makes it easy to handle in lab experiments. DPIPS also has a high fluorescent quantum yield, which makes it a sensitive probe for the detection of biomolecules.
One of the limitations of DPIPS is its potential toxicity, which may limit its use in certain applications. DPIPS may also have limited stability under certain conditions, which may affect its performance in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of DPIPS. One direction is the development of new fluorescent probes based on the structure of DPIPS for the detection of other biomolecules. Another direction is the optimization of the synthesis method of DPIPS to improve its yield and purity. Additionally, the potential applications of DPIPS in the treatment of other diseases, such as cancer and neurodegenerative diseases, could be further explored.
Conclusion
In conclusion, DPIPS is a salicylate derivative that has gained significant attention in the field of scientific research. It has potential applications in various fields, including biomedical research. DPIPS has been shown to have anti-inflammatory and antioxidant properties, as well as potential applications in the detection of amyloid beta fibrils and cancer research. Despite its potential benefits, DPIPS also has limitations, such as potential toxicity and limited stability. Future research on DPIPS should focus on the development of new fluorescent probes and the optimization of its synthesis method, as well as exploring its potential applications in the treatment of other diseases.
Synthesemethoden
DPIPS can be synthesized through a reaction between salicylic acid and 3,5-diisopropylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, and a solvent, such as dichloromethane or chloroform. The reaction yields DPIPS as a white crystalline solid with a melting point of 124-125°C.
Eigenschaften
CAS-Nummer |
16881-60-0 |
|---|---|
Produktname |
Phenyl 3,5-diisopropylsalicylate |
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
phenyl 2-hydroxy-3,5-di(propan-2-yl)benzoate |
InChI |
InChI=1S/C19H22O3/c1-12(2)14-10-16(13(3)4)18(20)17(11-14)19(21)22-15-8-6-5-7-9-15/h5-13,20H,1-4H3 |
InChI-Schlüssel |
YYEAGXUACASJES-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
Kanonische SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)OC2=CC=CC=C2)O)C(C)C |
Andere CAS-Nummern |
16881-60-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




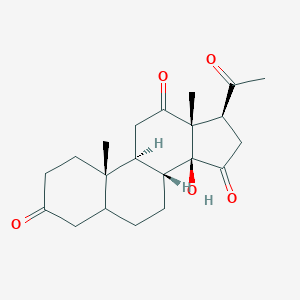
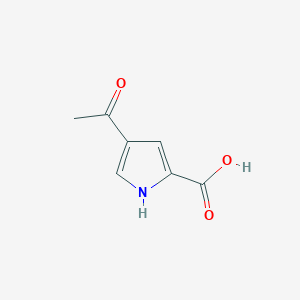
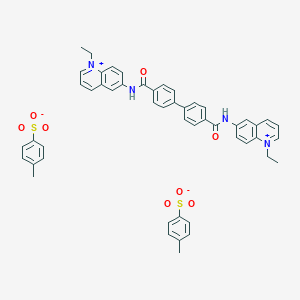
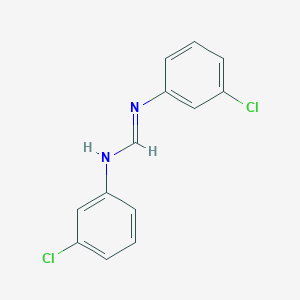
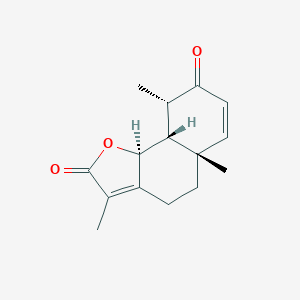
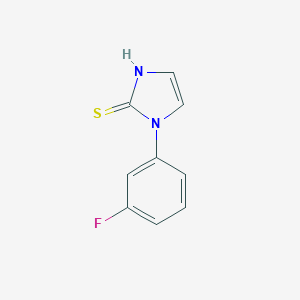
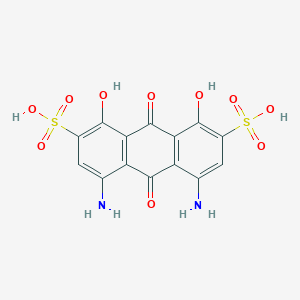
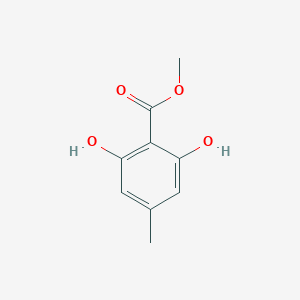
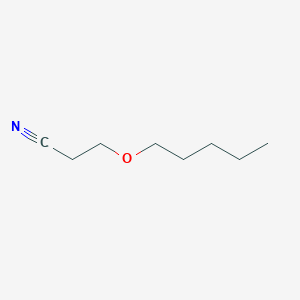
![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)
